N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide
Description
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide is a benzothiazole derivative characterized by three key structural features:
- 2-Chlorobenzamide moiety: A chlorinated aromatic ring that may influence lipophilicity and binding affinity.
This compound’s benzothiazole core is a privileged scaffold in medicinal chemistry, often associated with anticancer, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h1,4-9,11H,10H2,2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPPOIXNOSNBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Cl)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide is a complex organic compound belonging to the class of benzothiazoles. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide is with a molecular weight of approximately 364.82 g/mol. The compound features a benzothiazole core, an acetamido group, and a chlorobenzamide moiety.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClN4O2S |
| Molecular Weight | 364.82 g/mol |
| CAS Number | 865182-89-4 |
The biological activity of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activities and receptor engagements, contributing to its potential therapeutic effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown promising inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, influencing physiological responses.
Case Studies
Recent studies have highlighted the potential applications of this compound:
- Anti-Alzheimer Activity :
- Cytotoxicity Screening :
Comparative Activity Table
| Compound | AChE Inhibition (IC50) | Cytotoxicity (HT1080) |
|---|---|---|
| N-(6-acetamido-3-prop-2-ynyl...) | 0.08 μM | Low |
| Benzothiazole derivative 7i | 0.08 μM | Moderate |
| Standard AChE Inhibitor | 2.04 μM | High |
Synthesis and Development
The synthesis of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-chlorobenzamide involves several steps:
- Formation of Benzothiazole Core : Typically synthesized via cyclization reactions involving 2-amino thiophenol.
- Introduction of Functional Groups : The acetamido and propynyl groups are introduced through nucleophilic substitution reactions.
- Final Coupling Reaction : The final product is obtained by coupling with chlorobenzamide under controlled conditions.
Synthetic Route Overview
| Step | Reaction Type |
|---|---|
| Benzothiazole Formation | Cyclization |
| Acetamido Group Introduction | Nucleophilic Substitution |
| Final Coupling | Coupling Reaction |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The target compound’s analogs differ primarily in substituents on the benzothiazole ring and the appended aromatic carboxamide group. Key comparisons include:
Key Observations :
Physicochemical Properties
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Position of substituents : 6-Acetamido (target) vs. 6-nitro () significantly alters electronic density on the benzothiazole ring, affecting target binding.
- Propargyl vs. methylthio groups : Propargyl (target) introduces synthetic versatility, whereas methylthio () may enhance hydrophobic interactions.
- Molecular Docking Insights : Analogs like 6d () show strong binding to VEGFR-2 via hydrogen bonds with Glu883 and hydrophobic interactions. The target compound’s 2-chlorobenzamide may occupy similar pockets but with altered binding kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
